(E)-icos-5-ene
Overview
Description
(E)-icos-5-ene is an organic compound with the molecular formula C20H40. It is a long-chain hydrocarbon with a double bond between the fifth and sixth carbon atoms from one end, making it an alkene. This compound is also known as (5E)-5-Icosene and has a molecular weight of 280.5316 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-icos-5-ene can be achieved through various methods, including the reduction of corresponding alkynes or the dehydrohalogenation of alkyl halides. One common method involves the hydrogenation of 1-eicosyne using a palladium catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1-eicosyne. This process is carried out in large reactors where the alkyne is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: (E)-icos-5-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form eicosanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be hydrogenated to form eicosane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Eicosanoic acid.
Reduction: Eicosane.
Substitution: 5-Chloro-eicosane or 5-Bromo-eicosane.
Scientific Research Applications
(E)-icos-5-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and polymers.
Biology: The compound is studied for its role in pheromonal communication in insects, particularly honey bees.
Medicine: Research is ongoing to explore its potential antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a component in lubricants.
Mechanism of Action
The mechanism of action of (E)-icos-5-ene in biological systems involves its interaction with specific receptors or enzymes. In honey bees, it acts as a pheromonal component, influencing behavior by binding to olfactory receptors. The exact molecular targets and pathways are still under investigation, but it is known to play a role in eliciting stinging behavior in worker bees.
Comparison with Similar Compounds
- 3-Eicosene, (E)-
- Eicosane
- 9-Octadecenamide
- Undecanoic acid
Comparison: (E)-icos-5-ene is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. Compared to eicosane, which is fully saturated, this compound has a higher reactivity due to the presence of the double bond. Its role as a pheromonal component also sets it apart from other long-chain hydrocarbons .
Properties
IUPAC Name |
(E)-icos-5-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-20H2,1-2H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJSGJWTKHSNMK-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880872 | |
Record name | 5-eicosene, (e)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74685-30-6 | |
Record name | 5-eicosene, (e)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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